1-Bromo-3-fluoro-5-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes. For instance, a CuI-catalyzed domino process has been used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, which suggests that similar catalytic systems could potentially be applied to synthesize related compounds . Additionally, methods for the preparation of 1-bromo-4-[18F]fluorobenzene have been explored, indicating that nucleophilic aromatic substitution reactions can be effective for introducing halogens into the benzene ring .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. Studies using FT-IR and FT-Raman spectroscopy, supported by DFT calculations, have provided insights into the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . These techniques could be applied to 1-bromo-3-fluoro-5-iodobenzene to understand its structural characteristics.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, often serving as precursors or intermediates. For example, 1,2-dibromobenzenes have been used in reactions based on the intermediate formation of benzynes . The NMR spectral parameters of bromo- and iodo-substituted fluorobenzenes have been studied, revealing solvent effects on coupling constants, which could be relevant for understanding the reactivity of 1-bromo-3-fluoro-5-iodobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The crystal structure of polyfluoro-substituted benzenes, for example, has been determined, showing the importance of weak intermolecular interactions in crystal packing . The synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes demonstrates the reactivity of such compounds in forming heterocyclic structures . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been performed, highlighting the versatility of these compounds in organic synthesis .
Scientific Research Applications
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Synthesis of Halogenated Benzene Derivatives
- Application : The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes.
- Method : For instance, a CuI-catalyzed domino process has been used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, which suggests that similar catalytic systems could potentially be applied to synthesize related compounds.
- Results : This method allows for the synthesis of a variety of halogenated benzene derivatives, expanding the range of compounds that can be produced for various applications.
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Vibrational Spectroscopy
- Application : Halobenzene cations, including compounds like 1-Bromo-3-fluoro-5-iodobenzene, have been studied for their vibrational spectra in both ground and excited electronic states.
- Method : Studies using FT-IR and FT-Raman spectroscopy, supported by DFT calculations, have provided insights into the vibrational frequencies and molecular geometry of 1-bromo-3-fluoro-5-iodobenzene.
- Results : These techniques could be applied to 1-bromo-3-fluoro-5-iodobenzene to understand its structural characteristics.
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Organic Synthesis
- Application : 1-Bromo-3-fluoro-5-iodobenzene and its derivatives have been utilized in CuI-catalyzed domino processes to synthesize benzofurans, demonstrating their potential as building blocks in organic synthesis.
- Method : The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes.
- Results : This method allows for the synthesis of a variety of halogenated benzene derivatives, expanding the range of compounds that can be produced for various applications.
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Preparation of Polyfluorinated Compounds
- Application : 1-Bromo-3-iodobenzene is used in the preparation of polyfluorinated compounds .
- Method : The preparation of these compounds often involves reactions with other fluorinated compounds .
- Results : The resulting polyfluorinated compounds have a variety of potential applications, including use in the production of advanced materials .
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Liquid Crystal Display (LCD) Compounds
- Application : 1-Bromo-3-Fluoro-4-Iodobenzene can be used for the preparation of compounds suitable for use in LCDs .
- Method : The specific methods of application would depend on the exact nature of the LCD technology being used .
- Results : These compounds could potentially improve the performance of LCDs, particularly in certain types of displays .
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Preparation of Polyfluorinated Compounds
- Application : 1-Bromo-3-iodobenzene is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne . It is also used to prepare 1- (3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1- (3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
- Method : The preparation of these compounds often involves reactions with other fluorinated compounds .
- Results : The resulting polyfluorinated compounds have a variety of potential applications, including use in the production of advanced materials .
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Liquid Crystal Display (LCD) Compounds
- Application : 1-Bromo-3-Fluoro-4-Iodobenzene can be used for the preparation of 2 - (4 - [4 - (3, 5 - two fluorine - 4 - (3 methyl) phenyl] - 3 - fluorinated phenyl] cyclohexanol - 3 - ene - 1 - base] - 5 - propyl - 1, 3 - dioxane, LCD of the compounds is suitable for medium, especially for example for TN the STN IPS FFS and TN-TFT displays .
- Method : The specific methods of application would depend on the exact nature of the LCD technology being used .
- Results : These compounds could potentially improve the performance of LCDs, particularly in certain types of displays .
Safety And Hazards
1-Bromo-3-fluoro-5-iodobenzene is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .
Relevant Papers Relevant papers related to 1-Bromo-3-fluoro-5-iodobenzene can be found at Sigma-Aldrich .
properties
IUPAC Name |
1-bromo-3-fluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUKJSVQMVBUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375612 | |
Record name | 1-bromo-3-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-5-iodobenzene | |
CAS RN |
845866-85-5 | |
Record name | 1-bromo-3-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845866-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.